1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications .
Preparation Methods
The synthesis of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and trifluoroacetic acid.
Cyclization: The o-phenylenediamine undergoes cyclization with trifluoroacetic acid to form the benzimidazole ring.
Nitrile Introduction: The nitrile group is introduced through a reaction with cyanogen bromide in an appropriate solvent.
Methylation: The final step involves methylation of the benzimidazole ring using methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Agrochemicals: The compound is utilized in the development of agrochemicals for crop protection and pest control.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2-(trifluoromethyl)-1H-benzoimidazol-5-ylamine: This compound has a similar structure but lacks the nitrile group, which may affect its chemical reactivity and biological activity.
5-Methyl-1H-benzimidazol-2-amine: This compound has a methyl group at the 5-position instead of the trifluoromethyl group, leading to different chemical properties and applications.
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: This compound has a propyl group at the 1-position, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its trifluoromethyl and nitrile groups, which enhance its stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-3-2-6(5-14)4-7(8)15-9(16)10(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZDEULGBCATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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